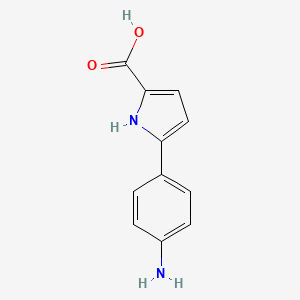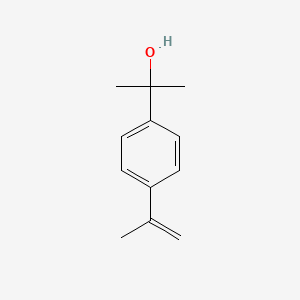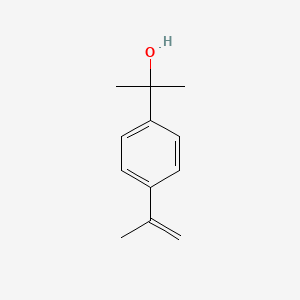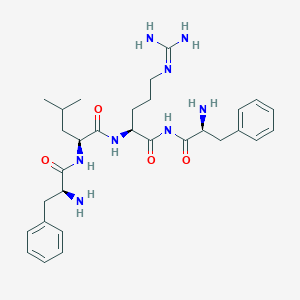
L-Phenylalaninamide,L-phenylalanyl-L-leucyl-L-arginyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- is a complex peptide compound with significant biochemical and pharmacological properties It is composed of multiple amino acids, including L-phenylalanine, L-leucine, and L-arginine, which contribute to its unique structure and function
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into bacterial or yeast cells, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large quantities.
化学反応の分析
Types of Reactions
L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can modify disulfide bonds or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions can occur at specific reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield reduced thiols or amines.
科学的研究の応用
L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- has a wide range of scientific research applications:
Chemistry: Used as a chiral selector in chromatography and as a building block for more complex molecules.
Biology: Studied for its role in protein-protein interactions and as a model peptide for understanding peptide folding and stability.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
作用機序
The mechanism of action of L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or interact with cell surface receptors to influence cellular responses.
類似化合物との比較
L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- can be compared with other similar peptides, such as:
L-Phenylalaninamide, L-tyrosyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-arginyl-: This peptide has a similar structure but includes additional amino acids, which may alter its biochemical properties.
L-Phenylalaninamide, L-valyl-L-phenylalanyl-L-leucyl-L-arginyl-: This compound differs by the inclusion of valine, which can affect its stability and interactions.
The uniqueness of L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- lies in its specific amino acid sequence, which confers distinct structural and functional characteristics.
特性
分子式 |
C30H44N8O4 |
|---|---|
分子量 |
580.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H44N8O4/c1-19(2)16-25(37-26(39)22(31)17-20-10-5-3-6-11-20)29(42)36-24(14-9-15-35-30(33)34)28(41)38-27(40)23(32)18-21-12-7-4-8-13-21/h3-8,10-13,19,22-25H,9,14-18,31-32H2,1-2H3,(H,36,42)(H,37,39)(H4,33,34,35)(H,38,40,41)/t22-,23-,24-,25-/m0/s1 |
InChIキー |
IXVLMCBQTKGWEN-QORCZRPOSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C(CC1=CC=CC=C1)N)NC(=O)C(CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


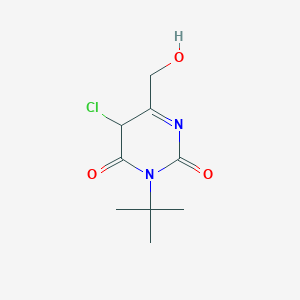

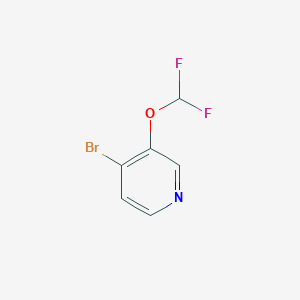

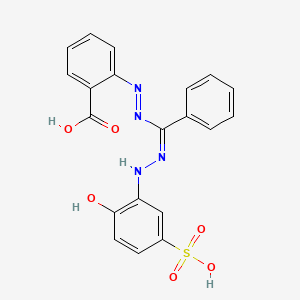
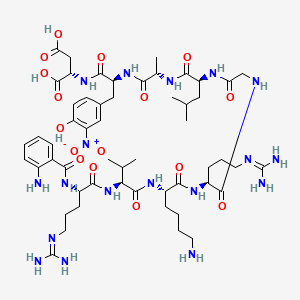

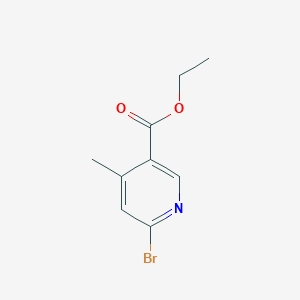
![Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)-](/img/structure/B12332252.png)
